molecular formula C20H15N5O2 B4406226 N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide

Cat. No.: B4406226
M. Wt: 357.4 g/mol
InChI Key: MTLPWOAPSZLYQY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, and a pyrazinecarboxamide group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with glycerol, followed by a hydrogen transfer strategy to form the quinoxaline derivative . The pyrazinecarboxamide group can be introduced through subsequent reactions involving appropriate carboxylic acid derivatives and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity . Additionally, the compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide stands out due to its specific combination of the quinoxaline and pyrazinecarboxamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c1-27-19-7-6-13(17-12-23-14-4-2-3-5-15(14)24-17)10-16(19)25-20(26)18-11-21-8-9-22-18/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPWOAPSZLYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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